![molecular formula C18H22ClN3O B4620386 1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)
1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the catalytic hydrogenation of precursor compounds or the reaction between specific amines and esters under controlled conditions. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of pyrimido[1, 2-a]benzimidazoles through a series of steps including methylation, hydrogenation, and reduction, showcasing the complexity and versatility of synthetic routes for such compounds (Troxler & Weber, 1974).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their stable ring systems and the functional groups attached to these rings. X-ray diffraction analysis confirms the structure of these compounds, providing insight into the spatial arrangement and confirming the identity of the synthesized molecules (Sparke et al., 2010).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which is facilitated by the presence of activating groups. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates its reactivity towards nucleophilic substitution with pyridine in the absence of additional bases, highlighting the compound's chemical versatility (Sparke et al., 2010).
Scientific Research Applications
Antimicrobial and Anticancer Activities
Benzimidazole derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For instance, novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes, which include compounds similar in structure to the one , have shown significant cytotoxicity against human renal cancer cell lines and high antibacterial activity against both Gram-positive and Gram-negative bacteria (Patil et al., 2011). This suggests potential applications in developing new antimicrobial agents and cancer therapeutics.
Synthesis and Chemical Properties
The synthesis and study of benzimidazole derivatives reveal insights into their chemical properties and potential applications in developing new materials or chemical processes. For example, the synthesis of benzimidazolopeptides has demonstrated moderate to good anthelmintic activity against earthworm species and antimicrobial activity against fungal strains and bacterial strains, indicating their use in developing new pharmaceuticals (Dahiya & Pathak, 2007).
properties
IUPAC Name |
1,3-dimethyl-5-[[(4-methylphenyl)methylamino]methyl]benzimidazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-13-4-6-14(7-5-13)11-19-12-15-8-9-16-17(10-15)21(3)18(22)20(16)2;/h4-10,19H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQKTLDTWUZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)N(C(=O)N3C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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